2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
CAS No.: 856970-31-5
Cat. No.: VC6186736
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine - 856970-31-5](/images/structure/VC6186736.png)
Specification
CAS No. | 856970-31-5 |
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Molecular Formula | C7H7Cl2N3 |
Molecular Weight | 204.05 |
IUPAC Name | 2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H7Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H,10,11,12) |
Standard InChI Key | VAICOOVFEQDEAG-UHFFFAOYSA-N |
SMILES | C1CC2=C(NC1)N=C(N=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a partially saturated pyrido[2,3-d]pyrimidine system, where the pyridine ring is fused to a pyrimidine ring at positions 2 and 3. The tetrahydropyrido moiety indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility . Chlorine atoms at positions 2 and 4 introduce electronegativity, influencing reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 204.06 g/mol | |
CAS Registry Number | 726697-13-8 | |
Hazard Statements | H315, H319, H335 |
Synthetic Accessibility
The compound is typically synthesized via cyclocondensation reactions. One approach involves reacting α,β-unsaturated esters with malononitrile in the presence of sodium methoxide, followed by guanidine treatment to form the pyrido[2,3-d]pyrimidine core . Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride or other chlorinating agents. Yields exceeding 60% are reported in optimized protocols .
Synthesis and Structural Modification
Retrosynthetic Strategies
Two primary disconnection pathways dominate the synthesis of pyrido[2,3-d]pyrimidines:
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Pyrimidine-First Approach: A preformed pyrimidine ring (e.g., 4-amino-5-bromopyrimidine) undergoes annulation with a pyridine precursor. This method disconnects the C4a-C5 and C7-N8 bonds, enabling modular substitution .
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Pyridine-First Approach: A pyridone derivative is functionalized with a pyrimidine ring through cyclization reactions, often involving amidines or urea derivatives .
Functionalization at Critical Positions
Substituents at positions C2, C4, C5, C6, and N8 significantly modulate bioactivity. For example:
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C2 and C4 Chlorination: Enhances electrophilicity, facilitating nucleophilic substitution reactions with amines or thiols in drug design .
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N8 Alkylation: Introduces steric bulk, altering binding affinity to target proteins such as kinases .
Biomedical Applications
Kinase Inhibition
The compound’s scaffold mimics ATP-binding motifs in kinases, making it a potent inhibitor of tyrosine kinases (e.g., EGFR and VEGFR). Derivatives bearing aryl groups at C5 exhibit IC values below 100 nM in preclinical models .
Antimicrobial Activity
Chlorinated pyridopyrimidines demonstrate broad-spectrum antimicrobial effects. For instance, 5-phenyl-substituted analogs inhibit Staphylococcus aureus with MIC values of 4–8 μg/mL, comparable to standard antibiotics .
Table 2: Biological Activities of Selected Derivatives
Industrial and Research Utility
Pharmaceutical Intermediates
Over 20,000 pyrido[2,3-d]pyrimidine derivatives are documented, with 50% patented as kinase or antimicrobial agents . The chlorine substituents in 2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine facilitate downstream derivatization, accelerating lead optimization in drug discovery .
Material Science Applications
The compound’s π-deficient aromatic system enables use in organic semiconductors. Thin films incorporating pyridopyrimidine derivatives exhibit electron mobility values of 0.1–0.3 cm²/V·s, suitable for flexible electronics .
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